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Compound Name: Bis-PEG11-acid

Cat. No.: B8025110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG11-acid is a homobifunctional crosslinking reagent that has become an invaluable tool
in the fields of bioconjugation, drug delivery, and materials science. It consists of a central,
hydrophilic polyethylene glycol (PEG) core composed of eleven repeating ethylene glycol units,
flanked on both ends by reactive carboxylic acid groups.[1][2][3] This well-defined,
monodisperse structure provides a precise spacer length, enhancing the solubility and stability
of conjugates while minimizing steric hindrance.[4] Its principal utility lies in its ability to
covalently link molecules containing primary amine groups, making it a versatile linker for
modifying proteins, peptides, antibodies, and nanopatrticles.[1][3] This guide provides a
comprehensive overview of its properties, reactivity, applications, and a general protocol for its
use.

Core Physicochemical Properties

The defined structure of Bis-PEG11-acid imparts consistent and predictable characteristics to
conjugation reactions. The central PEG chain is known for its biocompatibility, flexibility, and
ability to reduce the immunogenicity of therapeutic molecules.[5]
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Property Value Reference(s)

PEG11 diacid, Dicarboxylic

Synonyms Acid PEG1L [1][2]

Molecular Weight 602.7 g/mol [2]

Purity Typically =98% [2]

Appearance V\.llhite/off-white solid or viscous N/A
oi

Soluble in water and common

Solubility organic solvents (e.g., DMSO, [6][7]
DMF)

Storage Conditions Store at -20°C, desiccated [6]

Reactive Groups Carboxylic Acid (-COOH) x 2 [1]

o Primary amines (-NH2) in the
Reactivity _ [3]
presence of an activator

Reactivity and Chemical Principles

The utility of Bis-PEG11-acid stems from the reactivity of its terminal carboxylic acid groups.
These groups do not react spontaneously with amines but require activation to form a stable
amide bond. The most common and efficient method for this is carbodiimide chemistry, often in
a two-step process involving N-hydroxysuccinimide (NHS) to enhance yield and stability.[8][9]

Mechanism of Action: Two-Step Amine Coupling

» Activation: In the first step, a carbodiimide, such as 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid groups on the Bis-
PEG11-acid. This reaction forms a highly reactive but unstable O-acylisourea intermediate.

[8]

» Stabilization & Conjugation: This intermediate is susceptible to hydrolysis in agueous
solutions.[8] To prevent this and improve reaction efficiency, N-hydroxysuccinimide (NHS) or
its water-soluble analog (Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea
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intermediate to form a more stable NHS ester.[8][10] This amine-reactive ester can then be
reliably conjugated to a primary amine on the target molecule (e.g., the e-amine of a lysine
residue on a protein), forming a stable amide bond and releasing NHS.[11]

The diagram below illustrates this common two-step conjugation workflow.
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Caption: Reaction workflow for amine conjugation using Bis-PEG11-acid.

Applications in Research and Drug Development

The unique properties of the Bis-PEG11-acid linker make it suitable for a wide range of
applications, from fundamental research to the development of advanced therapeutics.[12]

Antibody-Drug Conjugates (ADCSs)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://info.gbiosciences.com/blog/2-step-protein-coupling-edc-nhs
https://axispharm.com/product-category/peg-linkers/bis-peg-nhs-linkers/
https://broadpharm.com/product-categories/peg-linkers/bis-peg-nhs
https://www.benchchem.com/product/b8025110?utm_src=pdf-body-img
https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://www.biochempeg.com/article/245.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8025110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a
specific tumor antigen.[13] The linker is a critical component influencing the ADC's stability,
solubility, and pharmacokinetic profile.[12] Hydrophilic PEG linkers like Bis-PEG11-acid are
used to connect the antibody and the hydrophobic payload, improving the overall aqueous
solubility of the ADC, reducing aggregation, and potentially leading to better in vivo
performance.[14][15]

\

Antibody

Bis-PEG11-Acid - Cytotoxic
Linker o Drug

Click to download full resolution via product page

Caption: Conceptual diagram of an Antibody-Drug Conjugate (ADC).

PROTACSs (Proteolysis Targeting Chimeras)

PROTACSs are heterobifunctional molecules designed to hijack the cell's natural protein
disposal system to destroy a specific target protein.[16] They consist of a ligand that binds the
target protein and another that recruits an E3 ubiquitin ligase, joined by a linker.[17] PEG
linkers are the most common type used in PROTAC design, as their flexibility and hydrophilicity
are crucial for enabling the formation of a stable and productive ternary complex (Target
Protein-PROTAC-E3 Ligase).[16][18] The ability to easily synthesize PEGs of different lengths
allows for systematic optimization of the linker to achieve maximal degradation efficiency.[19]

Surface Modification

Bis-PEG11-acid is used to modify the surfaces of materials, such as nanopatrticles, quantum
dots, and medical devices.[20][21] When covalently attached to a surface, the PEG chains form
a hydrophilic layer that can reduce the non-specific adsorption of proteins (biofouling), improve
biocompatibility, and provide functional handles (the second carboxylic acid group) for the
subsequent attachment of targeting ligands or other biomolecules.[20][22]

Experimental Protocols
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The following is a general, two-step protocol for conjugating Bis-PEG11-acid to an amine-
containing molecule. Optimization is critical and will depend on the specific properties of the
molecule being conjugated.

Materials and Reagent Preparation
e Bis-PEG11-acid

o EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide): Store desiccated at -20°C. Equilibrate
to room temperature before opening. Prepare solutions immediately before use as it is
moisture-sensitive.[8][23]

e NHS or Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at -20°C. Prepare
solutions immediately before use.[8]

 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[9] Buffers
containing primary amines (Tris, glycine) or carboxylates must be avoided in this step.[9][23]

o Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2—8.0.[9] Other amine-free
buffers like borate or carbonate can also be used.

e Quenching Solution: 1 M Tris-HCI, 1 M hydroxylamine, or 1 M glycine, pH ~8.0.[9]
o Target Molecule: Dissolved in Conjugation Buffer.

e Desalting Column: For purification of the final conjugate.[8]

General Conjugation Procedure

This procedure is based on activating the carboxyl groups of the crosslinker first, followed by
conjugation to the target protein or molecule.
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1. Prepare Reagents
Dissolve Bis-PEG11-Acid in Activation Buffer.
Prepare fresh EDC and NHS solutions.

2. Activation Step
Add EDC and NHS to the Bis-PEG11-Acid solution.
Incubate for 15-30 minutes at room temperature.

3. Conjugation Step
Add the activated Bis-PEG11-NHS ester mixture
to the target molecule in Conjugation Buffer.

4. Reaction Incubation
Incubate for 2 hours at room temperature
or overnight at 4°C with gentle mixing.

5. Quench Reaction
Add Quenching Solution (e.g., Tris, hydroxylamine)

to block unreacted NHS esters.
Incubate for 30 minutes.

6. Purify Conjugate
Remove excess crosslinker and byproducts
using a desalting column or dialysis.

Click to download full resolution via product page

Caption: General experimental workflow for bioconjugation.
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Step-by-Step Method:

o Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to
prevent condensation.[8] Dissolve the Bis-PEG11-acid in Activation Buffer to the desired
concentration.

 Activation: Prepare fresh solutions of EDC and NHS in Activation Buffer (or water). A
common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxylic
acid groups of the Bis-PEG11-acid. Add the EDC and NHS solutions to the Bis-PEG11-acid
solution. Incubate for 15-30 minutes at room temperature.[9]

o Conjugation: Immediately add the activated crosslinker solution to your amine-containing
target molecule, which should be in the Conjugation Buffer. The pH of the final reaction
mixture should be between 7.2 and 8.0 for efficient amine coupling.[24]

¢ Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C
with gentle stirring or rotation.[9]

e Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the
reaction by consuming any unreacted NHS esters. Incubate for an additional 30 minutes.[8]

[°]

 Purification: Remove unreacted crosslinker and reaction byproducts (e.g., N-substituted
urea) from the final conjugate using size-exclusion chromatography (e.g., a desalting
column) or dialysis.[8]

Conclusion

Bis-PEG11-acid is a highly versatile and effective homobifunctional crosslinker. Its well-defined
structure, combined with the beneficial properties of its hydrophilic PEG spacer, provides
researchers and drug developers with a powerful tool for creating stable, soluble, and
functional bioconjugates. From enhancing the therapeutic properties of ADCs and PROTACSs to
improving the biocompatibility of material surfaces, the applications of Bis-PEG11-acid
continue to expand, driving innovation across the life sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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